molecular formula C21H18Cl2N4O B3124804 N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide CAS No. 320422-27-3

N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide

Cat. No.: B3124804
CAS No.: 320422-27-3
M. Wt: 413.3 g/mol
InChI Key: URLSOUOSMQNBMG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a chlorophenyl group, a cyano group, a pyrazol group, and a carboxamide group . These groups could potentially confer a variety of chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the cyano group could potentially undergo reduction to form an amine, and the carboxamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with other chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Pyrazole Carboxamide Derivatives

    A study conducted by Lv, Ding, and Zhao (2013) explored the synthesis of novel pyrazole carboxamide derivatives, including structures similar to the compound . They used spectroscopic methods for characterisation and X-ray crystal analysis for structure confirmation (Lv, Ding, & Zhao, 2013).

  • Hydrogen-Bonding Patterns in Substituted N-Benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides

    López and colleagues (2010) examined hydrogen-bonding patterns in molecules structurally similar to the compound of interest. Their study provided insights into the molecular interactions and arrangement in crystalline form (López et al., 2010).

  • Investigation of π-Stacked Chains in Hydrogen-Bonded Dimers

    In another study, Portilla, Lizarazo, Cobo, and Glidewell (2011) focused on the structural analysis of related compounds, highlighting the importance of π-π stacking interactions and hydrogen bonding in forming dimers and chains (Portilla et al., 2011).

Biological Activities

  • Synthesis and Antimicrobial Activities

    Doležal et al. (2010) synthesized a series of pyrazinecarboxamide analogues to evaluate their antimicrobial and antifungal activities. Although not directly investigating the compound , this study provides insights into the potential biological activities of structurally similar compounds (Doležal et al., 2010).

  • Investigation of Photosynthetic Electron Transport Inhibition

    Vicentini et al. (2005) explored new pyrazoles as potential inhibitors of photosynthetic electron transport. This study's insights into the molecular structure-activity relationship can be relevant for understanding the biological activities of related compounds (Vicentini et al., 2005).

  • Tautomerism in Solution and Solid State

    A study by Claramunt et al. (2005) focused on the tautomerism of a similar compound, indicating the potential dynamic behavior of such molecules in different environments (Claramunt et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, it could potentially be toxic or harmful if ingested, inhaled, or in contact with skin .

Future Directions

The future research directions for this compound could involve studying its properties in more detail, developing new methods for its synthesis, or exploring its potential uses in various fields .

Properties

IUPAC Name

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O/c1-21(2,3)27-19(25-20(28)15-6-4-5-7-17(15)23)16(12-24)18(26-27)13-8-10-14(22)11-9-13/h4-11H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSOUOSMQNBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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